4,6-Dichloro-5-pyrimidinecarbaldehyde oxime
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Overview
Description
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is known for its applications in various chemical processes and is often used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
Preparation Methods
The synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime typically involves the following steps:
Starting Material: The initial raw material used is 2,4-dihydroxypyrimidine.
Hydroxymethylation and Oxidation: The 2,4-dihydroxypyrimidine is hydroxymethylated and oxidized to form an intermediate product.
Chlorination: The intermediate product is then boiled with phosphorus oxychloride to obtain 4,6-Dichloro-5-pyrimidinecarbaldehyde.
This synthetic route is preferred due to its ease of operation, high yield, and cost-effectiveness. The product is also easy to purify, making it suitable for industrial production .
Chemical Reactions Analysis
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents and conditions used in these reactions include methylene dichloride, ethylene dichloride, chloroform, and dioxane, with reaction temperatures ranging from 25°C to 150°C . Major products formed from these reactions include 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-5-pyrimidinecarboxamide .
Scientific Research Applications
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine-5-carboxamide: This compound shares similar functional groups but differs in its applications and reactivity.
4,6-Dichloro-N-methylpyrimidin-5-amine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields, from chemistry and biology to medicine and industry .
Properties
Molecular Formula |
C5H3Cl2N3O |
---|---|
Molecular Weight |
192.00 g/mol |
IUPAC Name |
N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H |
InChI Key |
AEQBNPPKIJAQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origin of Product |
United States |
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